molecular formula C13H18ClNO2 B1325516 Heptyl 2-chloroisonicotinate CAS No. 898784-92-4

Heptyl 2-chloroisonicotinate

Cat. No.: B1325516
CAS No.: 898784-92-4
M. Wt: 255.74 g/mol
InChI Key: WYFMNYWWXZQBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl 2-chloroisonicotinate is a chemical compound belonging to the class of isonicotinic acid derivatives. It is characterized by its white crystalline powder form and solubility in organic solvents. The compound has a molecular weight of 327

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Heptyl 2-chloroisonicotinate typically involves the esterification of 2-chloroisonicotinic acid with heptyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. Advanced purification techniques such as column chromatography and distillation are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Heptyl 2-chloroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized products such as carboxylic acids.
  • Reduced products like alcohols .

Scientific Research Applications

Heptyl 2-chloroisonicotinate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its role in drug development, particularly in the treatment of cancer and viral infections.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of Heptyl 2-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic or biological outcome .

Comparison with Similar Compounds

Heptyl 2-chloroisonicotinate can be compared with other isonicotinic acid derivatives, such as:

  • Methyl 2-chloroisonicotinate
  • Ethyl 2-chloroisonicotinate
  • Propyl 2-chloroisonicotinate

Uniqueness: this compound stands out due to its longer heptyl chain, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

heptyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-2-3-4-5-6-9-17-13(16)11-7-8-15-12(14)10-11/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFMNYWWXZQBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642147
Record name Heptyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-92-4
Record name Heptyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.